(2-Methoxynaphthalen-1-yl)ethynylsilane is an organic compound characterized by a naphthalene ring substituted with a methoxy group and an ethynyl group, which is further bonded to a trimethylsilyl group. Its molecular formula is and it has a molecular weight of 254.40 g/mol. This compound is notable for its applications in organic synthesis and material science.
The compound is cataloged under the Chemical Abstracts Service number 917894-84-9. It can be synthesized through various chemical methods, primarily involving the coupling of specific precursors.
(2-Methoxynaphthalen-1-yl)ethynylsilane falls under the category of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon-containing groups. This classification highlights its potential utility in both organic chemistry and materials science.
The synthesis of (2-Methoxynaphthalen-1-yl)ethynylsilane typically involves the following steps:
While specific industrial production methods are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions like temperature and pressure to enhance yield and purity. Continuous flow reactors may also be utilized for efficiency in industrial settings.
The structure of (2-Methoxynaphthalen-1-yl)ethynylsilane features:
COC1=C(C2=CC=CC=C2C=C1)C#C[Si](C)(C)C
OFUMNEVEYKSNNS-UHFFFAOYSA-N
(2-Methoxynaphthalen-1-yl)ethynylsilane can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure, allowing for further functionalization and application in various chemical contexts.
The mechanism of action for (2-Methoxynaphthalen-1-yl)ethynylsilane involves its interaction with molecular targets through:
These interactions influence the compound's reactivity and binding affinity, making it valuable in both synthetic and biological applications.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into its structural characteristics:
(2-Methoxynaphthalen-1-yl)ethynylsilane has several notable applications:
This compound exemplifies the versatility of organosilicon compounds in various scientific fields, highlighting its importance in contemporary research and industrial applications.
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: